molecular formula C19H21N3O3 B5875855 2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B5875855
M. Wt: 339.4 g/mol
InChI Key: BDFLPEXIPQBXDT-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety

Properties

IUPAC Name

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-17(6-5-7-18(14)22(24)25)19(23)20-15-8-10-16(11-9-15)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFLPEXIPQBXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide typically involves a multi-step process. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group at the 3-position. This is followed by the coupling of the nitro-substituted benzamide with 4-piperidin-1-ylphenylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(4-piperidin-1-ylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide.

Scientific Research Applications

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: The compound is studied for its potential effects on various biological pathways, including its interaction with neurotransmitter receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide can be compared with other similar compounds, such as:

    4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide: Similar structure but with a different substitution pattern on the benzamide ring.

    3-nitro-N-(4-piperidin-1-ylphenyl)benzamide: Lacks the methyl group at the 2-position.

    2-methyl-3-amino-N-(4-piperidin-1-ylphenyl)benzamide: The nitro group is reduced to an amino group.

These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in their functional groups.

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